(3,5-Dimethoxyphenyl)methyl nonadecanoate
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Overview
Description
(3,5-Dimethoxyphenyl)methyl nonadecanoate is a chemical compound known for its unique structure and properties It is an ester derived from the combination of a (3,5-dimethoxyphenyl)methyl group and nonadecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)methyl nonadecanoate typically involves the esterification reaction between (3,5-dimethoxyphenyl)methanol and nonadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxyphenyl)methyl nonadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (3,5-dimethoxyphenyl)methyl nonadecanoic acid.
Reduction: Formation of (3,5-dimethoxyphenyl)methyl nonadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Dimethoxyphenyl)methyl nonadecanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxyphenyl)methyl nonadecanoate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release (3,5-dimethoxyphenyl)methanol and nonadecanoic acid, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)methyl nonadecanoate
- (3,5-Dimethoxyphenyl)methyl octadecanoate
- (3,5-Dimethoxyphenyl)methyl hexadecanoate
Uniqueness
(3,5-Dimethoxyphenyl)methyl nonadecanoate is unique due to its specific combination of a (3,5-dimethoxyphenyl)methyl group with a long-chain nonadecanoic acid. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
189127-55-7 |
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Molecular Formula |
C28H48O4 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)methyl nonadecanoate |
InChI |
InChI=1S/C28H48O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(29)32-24-25-21-26(30-2)23-27(22-25)31-3/h21-23H,4-20,24H2,1-3H3 |
InChI Key |
BWUCFDOQCIEYQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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